tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:
Protection of the amine group: The amine group of the azetidine derivative is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Hydroxylation: The protected azetidine is then subjected to hydroxylation using appropriate reagents to introduce the hydroxypropyl group.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(7-13)9(12)4-5-14/h8-9,14H,4-7,12H2,1-3H3 |
InChI Key |
UFGQXWWGJADWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CCO)N |
Origin of Product |
United States |
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